3-Fluoro-2-(pyrimidin-2-yl)benzoic acid
Description
3-Fluoro-2-(pyrimidin-2-yl)benzoic acid (CAS: 1293285-04-7) is a fluorinated aromatic compound featuring a benzoic acid scaffold substituted with a pyrimidine ring at the 2-position and a fluorine atom at the 3-position. Its molecular formula is C₁₁H₇FN₂O₂, with a molecular weight of 218.1 g/mol . Its synthesis typically involves coupling pyrimidine derivatives with fluorinated benzoic acid precursors, as described in protocols for related compounds .
Properties
Molecular Formula |
C11H7FN2O2 |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
3-fluoro-2-pyrimidin-2-ylbenzoic acid |
InChI |
InChI=1S/C11H7FN2O2/c12-8-4-1-3-7(11(15)16)9(8)10-13-5-2-6-14-10/h1-6H,(H,15,16) |
InChI Key |
NWDXVJNAXAQTFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC=CC=N2)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that 3-fluoro-2-(pyrimidin-2-yl)benzoic acid exhibits significant biological activity, particularly as an anti-cancer agent. It has been studied for its potential to target mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer (NSCLC). The compound's ability to bind effectively with specific enzymes suggests it may inhibit pathways relevant to cancer treatment .
1.2 Enzyme Inhibition
The compound's interaction with various biological targets, including enzymes involved in cancer cell signaling pathways, is crucial for elucidating its mechanism of action. Studies have shown that derivatives of this compound can disrupt metabolic processes in cancer cells, leading to inhibited proliferation and increased apoptosis.
1.3 Drug Development
As a building block for synthesizing novel drugs, this compound is utilized in the development of pharmaceuticals targeting various diseases. Its structural attributes allow for modifications that can enhance biological activity or alter pharmacokinetic properties .
Agricultural Applications
2.1 Herbicidal Properties
The compound has demonstrated potential herbicidal activity due to its ability to inhibit specific enzymes involved in plant growth regulation. Research indicates that it can disrupt metabolic processes in targeted plants, making it a candidate for developing new herbicides .
2.2 Crop Protection
Given its efficacy against certain plant species, this compound is being explored for use in crop protection strategies, particularly against invasive species that threaten agricultural productivity.
Synthesis and Derivatives
3.1 Synthesis Methods
Various synthesis methods have been reported for producing this compound, allowing researchers to optimize yield and purity based on specific reagents and conditions used. These methods are critical for producing derivatives that may exhibit altered biological activities or improved pharmacological properties .
3.2 Derivative Studies
Studies on derivatives of this compound have shown varying degrees of biological activity, including antibacterial properties against resistant strains of bacteria. For instance, certain derivatives have demonstrated significant potency with minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Gram-positive strains .
Comparison with Similar Compounds
Structural Analogs with Pyrimidine Substitutions
The following table summarizes key structural analogs and their properties:
Key Observations:
- Fluorine vs. Trifluoromethyl (CF₃): The fluorine atom in the target compound provides electronegativity without significant steric bulk, favoring interactions with polar enzyme pockets. In contrast, CF₃ groups (e.g., BA-4387) increase lipophilicity and metabolic stability but may introduce steric hindrance .
- Linker Variations: Compounds with amino linkers (e.g., 0C5) exhibit enhanced hydrogen-bonding capacity, which is critical for binding to kinase ATP pockets . The direct pyrimidine-benzoic acid linkage in the target compound simplifies synthesis but may limit conformational flexibility .
Physicochemical Properties
| Property | This compound | 4-(4-CF₃-pyrimidin-2-yl)benzoic acid | 3-{[4-CF₃-pyrimidin-2-yl]amino}benzoic acid |
|---|---|---|---|
| LogP | ~2.1 (estimated) | ~3.5 | ~3.8 |
| Solubility (aq.) | Moderate (due to -COOH) | Low (high lipophilicity) | Low |
| Hydrogen Bond Donors | 1 (-COOH) | 1 (-COOH) | 2 (-COOH, -NH) |
- Acidity: The carboxylic acid group (pKa ~2.5) ensures ionization at physiological pH, enhancing water solubility. Fluorine’s inductive effect slightly increases the acidity of the adjacent -COOH group compared to non-fluorinated analogs .
Preparation Methods
Esterification of Fluorinated Benzoic Acid
One preparative step involves converting 3-fluoro-4-hydroxybenzoic acid to its methyl ester, a precursor for further functionalization. This is achieved by refluxing the acid with methanol in the presence of concentrated sulfuric acid as a catalyst.
This step is crucial for activating the benzoic acid for subsequent coupling reactions.
Palladium-Catalyzed Cross-Coupling Reaction
The key synthetic step to introduce the pyrimidin-2-yl group onto the fluorinated benzoic acid involves palladium-catalyzed cross-coupling, such as Suzuki or Buchwald-Hartwig coupling. This typically starts from a halogenated benzoic acid derivative and a pyrimidine boronic acid or halide.
- Reaction Conditions: The coupling is carried out under inert atmosphere, with palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, in solvents such as DMF or dioxane.
- Temperature: Generally between 80°C to 110°C.
- Duration: Several hours to overnight.
This method allows for selective C-C bond formation between the aromatic ring and the pyrimidine moiety, yielding 3-fluoro-2-(pyrimidin-2-yl)benzoic acid after work-up and purification.
Purification Techniques
Post-synthesis, purification is essential to obtain the target compound in high purity:
- Extraction: Organic solvents such as ethyl acetate are used to extract the product from aqueous layers.
- Washing: Sequential washing with saturated sodium bicarbonate and brine solutions removes impurities.
- Drying: Anhydrous sodium sulfate is used to dry organic extracts.
- Chromatography: Techniques such as reverse-phase chromatography (RP-18) and silica gel column chromatography are employed to achieve high purity.
Research Findings and Optimization
- The esterification step yields above 90% demonstrate efficient conversion under mild acidic conditions.
- Palladium-catalyzed cross-coupling reactions are optimized by adjusting catalyst loading, base concentration, and temperature to improve coupling efficiency and reduce side reactions.
- Continuous flow reactors have been suggested for industrial scale-up to enhance reaction control and throughput.
- Spectroscopic analyses (NMR, IR) confirm the structure and purity of the synthesized compound.
Summary Table of Preparation Steps
Q & A
Q. What are the recommended synthetic routes for 3-Fluoro-2-(pyrimidin-2-yl)benzoic acid?
The compound can be synthesized via amide coupling using reagents such as T3P (propylphosphonic anhydride) in 2-methyltetrahydrofuran (2-MeTHF) with DIPEA as a base, achieving yields of ~77% . Alternative routes involve precursor strategies, such as substituting pyrimidine derivatives onto fluorinated benzoic acid scaffolds. For example, substituted pyrimidinyl benzoic acids are synthesized using carbamimidoylbenzoic acid precursors under controlled condensation conditions .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy for structural confirmation of fluorine and pyrimidine moieties.
- LC-MS (Liquid Chromatography-Mass Spectrometry) for purity assessment and mass validation, as demonstrated in benzoic acid derivative studies .
- X-ray crystallography to resolve molecular geometry, leveraging programs like SHELXL for refinement .
Advanced Research Questions
Q. How can researchers optimize low yields in amide coupling reactions involving this compound?
Low yields may arise from inefficient activation of the carboxylic acid group. Methodological improvements include:
- Screening coupling agents (e.g., T3P vs. EDCI/HOBt) to enhance reactivity.
- Solvent optimization: Polar aprotic solvents like 2-MeTHF improve solubility and reaction kinetics .
- Monitoring reaction progress via in-situ FTIR to identify intermediate formation.
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
The compound’s triclinic crystal system (space group P1) complicates data collection due to low symmetry and overlapping reflections . Strategies include:
Q. How should researchers resolve contradictions in spectroscopic data during structural validation?
Discrepancies between calculated and observed spectra (e.g., NMR shifts) require cross-validation:
Q. What is the role of this compound in drug discovery, particularly for kinase inhibitors?
this compound serves as a key intermediate in synthesizing kinase inhibitors. For example, it is used in amide bond formation with aminopyrazine derivatives to create candidates like JNJ-54717793, a selective orexin-1 antagonist . Its pyrimidine ring enables hydrogen bonding with kinase active sites, while the fluorine atom enhances metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
